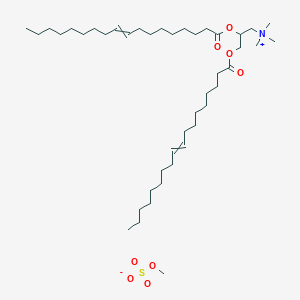
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate is a synthetic phospholipid compound commonly used in scientific research. It is known for its role in the formation of liposomes and its applications in drug delivery systems. The compound is characterized by its cationic nature, which allows it to interact with negatively charged molecules such as DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate involves the esterification of glycerol with octadec-9-enoic acid, followed by the quaternization of the resulting diester with trimethylamine. The final product is obtained by reacting the quaternized compound with methyl sulfate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoyloxy groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bonds, resulting in a saturated derivative.
Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include epoxides, diols, saturated derivatives, and substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the formation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of lipid-based drug delivery systems for targeted therapy.
Industry: Applied in the formulation of cosmetics and personal care products due to its surfactant properties
Mecanismo De Acción
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA and RNA. This interaction facilitates the formation of lipoplexes, which can be used for gene delivery. The molecular targets include cell membranes and nucleic acids, and the pathways involved include endocytosis and intracellular trafficking .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (chloride salt): Similar in structure but with chloride as the counterion.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid used in liposome formation.
1,2-Dioleoyl-3-dimethylammonium-propane: A derivative with dimethylammonium instead of trimethylammonium.
Uniqueness
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate is unique due to its specific combination of octadec-9-enoyloxy groups and trimethylammonium functionality, which provides distinct physicochemical properties and biological activity. Its methyl sulfate counterion also contributes to its unique solubility and reactivity characteristics .
Propiedades
Fórmula molecular |
C43H83NO8S |
|---|---|
Peso molecular |
774.2 g/mol |
Nombre IUPAC |
2,3-di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
RSMRWWHFJMENJH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















